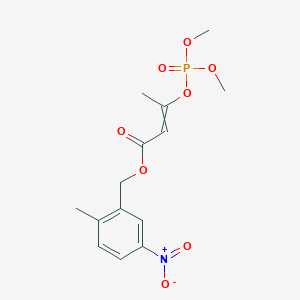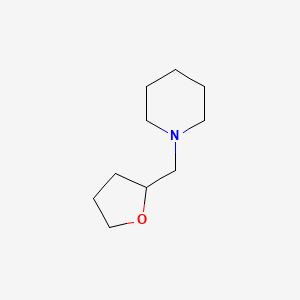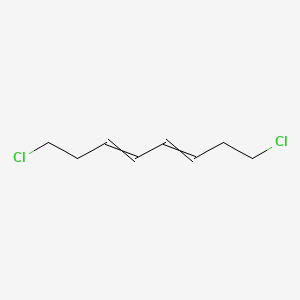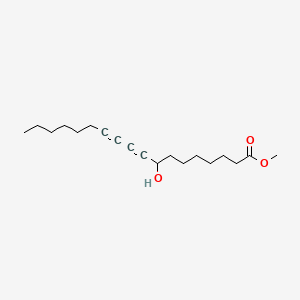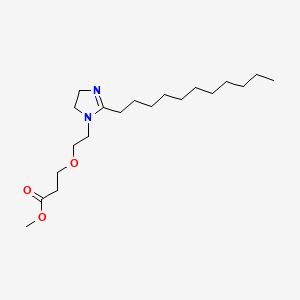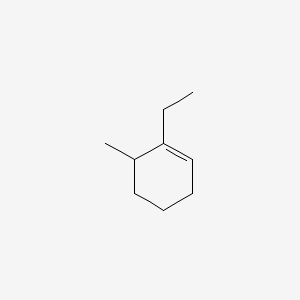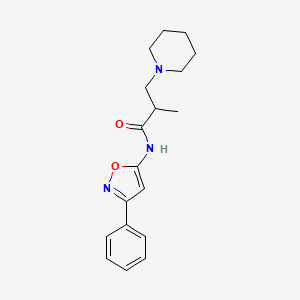
alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperidinepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- is a complex organic compound with a unique structure that includes a piperidine ring, an isoxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- typically involves multi-step organic reactions. The process begins with the formation of the isoxazole ring, followed by the introduction of the phenyl group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as continuous flow synthesis and high-throughput screening to optimize yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed:
Scientific Research Applications
1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-4-isoxazolyl)-
- 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-6-isoxazolyl)-
- 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-pyrazolyl)-
Uniqueness: 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of rings and functional groups makes it particularly versatile for various applications, setting it apart from similar compounds.
Properties
CAS No. |
86683-56-9 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C18H23N3O2/c1-14(13-21-10-6-3-7-11-21)18(22)19-17-12-16(20-23-17)15-8-4-2-5-9-15/h2,4-5,8-9,12,14H,3,6-7,10-11,13H2,1H3,(H,19,22) |
InChI Key |
NXGYNBZXCSLVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


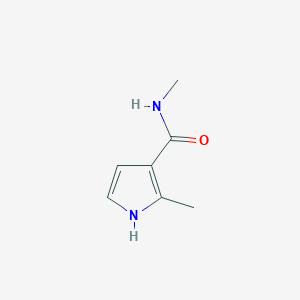
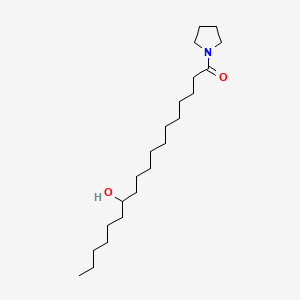
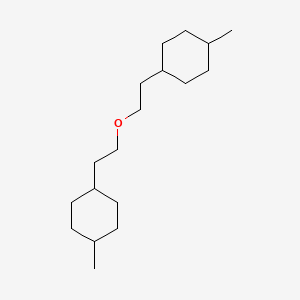
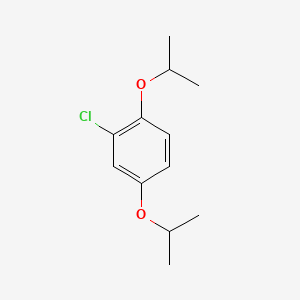
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
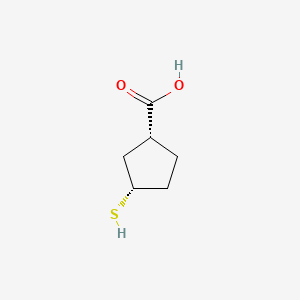
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
